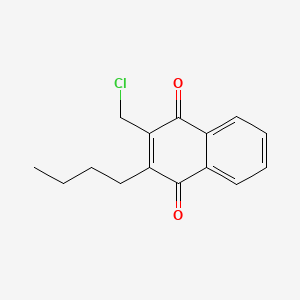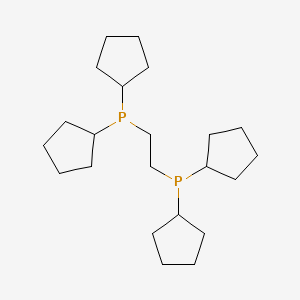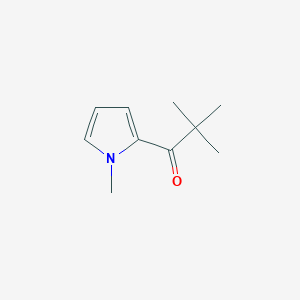
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is an organic compound with the molecular formula C10H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with 1-methyl-1H-pyrrole in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of pyrrole derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against various diseases or conditions.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects. The exact mechanism of action may vary depending on the specific context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a simpler structure, lacking the 2,2-dimethylpropan-1-one moiety.
2-Acetyl-1-methylpyrrole: Another related compound with an acetyl group instead of the 2,2-dimethylpropan-1-one group.
N-Methyl-2-acetylpyrrole: Similar to 2-Acetyl-1-methylpyrrole but with a methyl group on the nitrogen atom.
Uniqueness
2,2-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can offer different reactivity and interactions compared to its analogs.
Propriétés
Numéro CAS |
108213-03-2 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(1-methylpyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h5-7H,1-4H3 |
Clé InChI |
QGFBXOYEYGTKTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=CC=CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


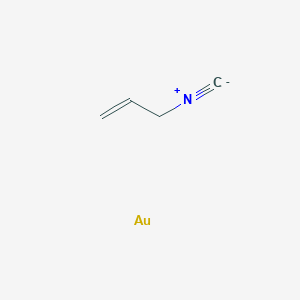
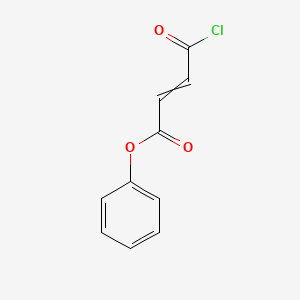
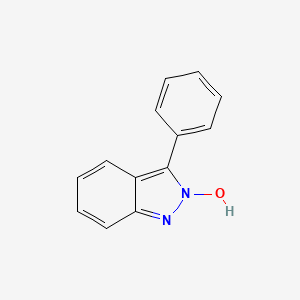
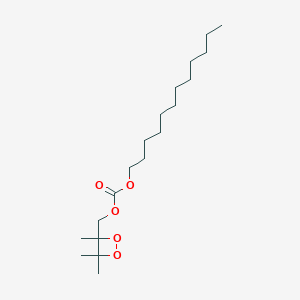
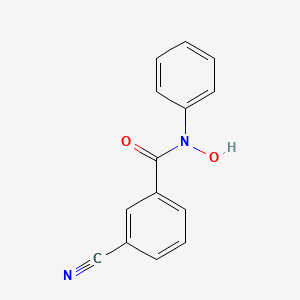


![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)
![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

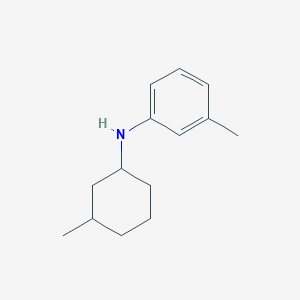
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
